Cas no 1804497-30-0 (2-Fluoro-3-methyl-4-nitrobenzyl chloride)
2-Fluoro-3-methyl-4-nitrobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-methyl-4-nitrobenzyl chloride
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- Inchi: 1S/C8H7ClFNO2/c1-5-7(11(12)13)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3
- InChI Key: NFDAPHGVBDOQTH-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=C(C)C=1F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- XLogP3: 2.6
- Topological Polar Surface Area: 45.8
2-Fluoro-3-methyl-4-nitrobenzyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010012888-250mg |
2-Fluoro-3-methyl-4-nitrobenzyl chloride |
1804497-30-0 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
| Alichem | A010012888-500mg |
2-Fluoro-3-methyl-4-nitrobenzyl chloride |
1804497-30-0 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
| Alichem | A010012888-1g |
2-Fluoro-3-methyl-4-nitrobenzyl chloride |
1804497-30-0 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
2-Fluoro-3-methyl-4-nitrobenzyl chloride Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-Fluoro-3-methyl-4-nitrobenzyl chloride
2-Fluoro-3-methyl-4-nitrobenzyl Chloride (CAS No. 1804497-30-0)
2-Fluoro-3-methyl-4-nitrobenzyl chloride, also known by its CAS registry number 1804497-30-0, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of fluorinated aromatic compounds and features a unique combination of functional groups, including a fluoro substituent, a methyl group, and a nitrobenzyl moiety. The presence of these groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.
The structure of 2-fluoro-3-methyl-4-nitrobenzyl chloride is characterized by a benzene ring with three substituents: a fluorine atom at the 2-position, a methyl group at the 3-position, and a nitrobenzyl group at the 4-position. The benzyl chloride moiety introduces electrophilic reactivity, while the nitro group acts as an electron-withdrawing substituent, influencing the electronic properties of the molecule. The fluorine atom further enhances the compound's stability and reactivity due to its high electronegativity. This combination of functional groups makes 2-fluoro-3-methyl-4-nitrobenzyl chloride a versatile building block in organic synthesis.
Recent advancements in synthetic chemistry have led to novel methods for the preparation of 2-fluoro-3-methyl-4-nitrobenzyl chloride. One such approach involves the Friedel-Crafts alkylation reaction, where a fluoro-substituted benzene derivative is alkylated with a methyl group in the presence of a Lewis acid catalyst. Subsequent nitration and chlorination steps yield the final product. These methods have been optimized to improve yield and purity, ensuring that the compound meets high-quality standards for both research and industrial applications.
In terms of physical properties, 2-fluoro-3-methyl-4-nitrobenzyl chloride exhibits a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various synthetic protocols, including nucleophilic substitution reactions and coupling reactions. The compound's stability under standard storage conditions further enhances its utility in laboratory settings.
The applications of 2-fluoro-3-methyl-4-nitrobenzyl chloride span across multiple disciplines. In pharmacology, it serves as an intermediate in the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties. Recent studies have highlighted its role in modulating cellular signaling pathways, particularly those involving tyrosine kinases. Additionally, in materials science, this compound is being explored as a precursor for advanced polymers with tailored electronic properties.
In conclusion, 2-fluoro-3-methyl-4-nitrobenzyl chloride (CAS No. 1804497-30-0) stands out as a significant compound in modern chemistry due to its unique structure, reactivity, and diverse applications. Ongoing research continues to uncover new avenues for its use, underscoring its importance in both academic and industrial contexts.
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